

Application of BMS-665053 in Neuroscience Research: Application Notes and Protocols

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Compound of Interest

Compound Name: BMS-665053

Cat. No.: B606241

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Introduction

BMS-665053 is a potent and selective, non-peptide antagonist of the corticotropin-releasing factor receptor 1 (CRF1). The CRF system plays a critical role in the neurobiology of stress, anxiety, and depression. As a CRF1 antagonist, **BMS-665053** offers a valuable tool for investigating the pathophysiology of these disorders and for the preclinical assessment of novel therapeutic agents. These application notes provide an overview of the key in vitro and in vivo applications of **BMS-665053**, along with detailed protocols to facilitate its use in neuroscience research.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of **BMS-665053**, facilitating comparison and experimental design.

Table 1: In Vitro Potency and Selectivity of **BMS-665053**

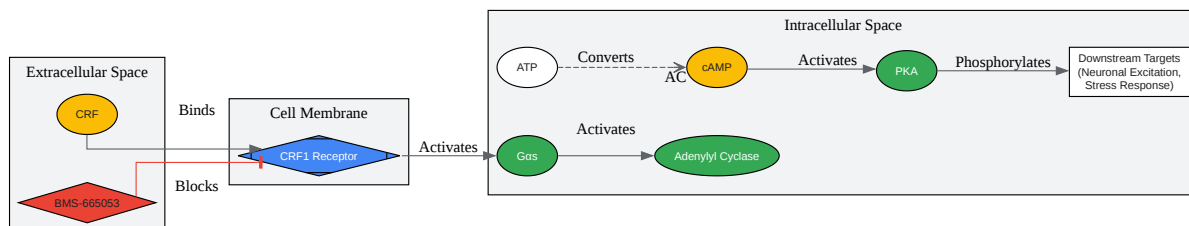
Parameter	Value	Cell Line/Assay Conditions
CRF1 Receptor Binding Affinity (IC50)	< 1.0 nM	Human and rat CRF1 receptors, against 150 pM ovine CRF.
Inhibition of CRF-stimulated cAMP Production (IC50)	4.9 nM	Human Y-79 retinoblastoma cells, against 1 nM CRF.
CRF2 Receptor Binding Affinity (IC50)	> 10 μ M	Against 150 pM ovine CRF.

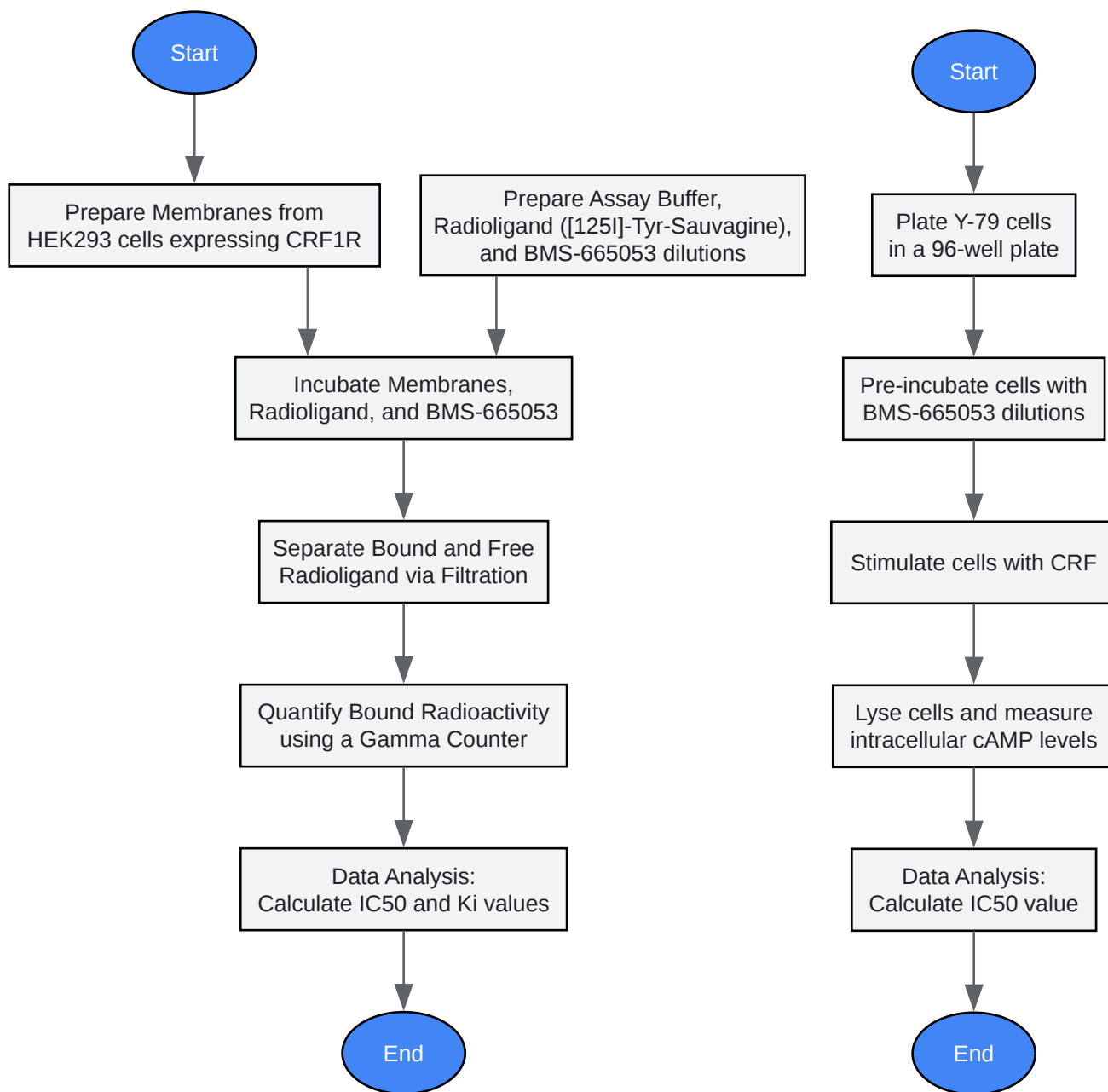
Table 2: In Vivo Pharmacokinetic and Efficacy Data of **BMS-665053** in Rats

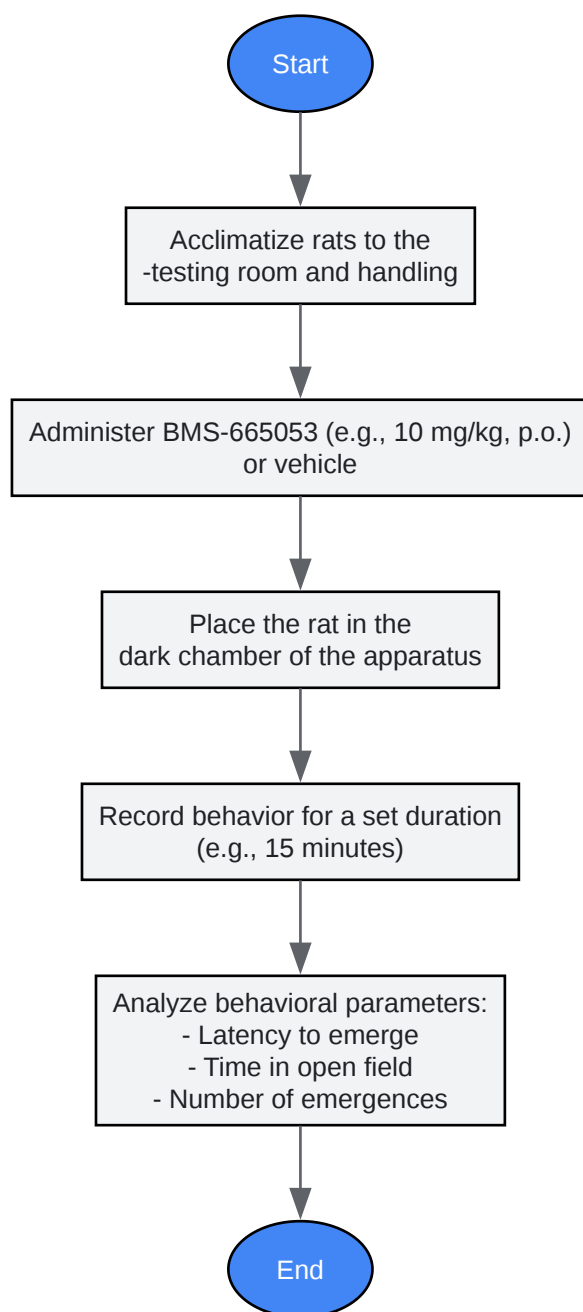
Parameter	Value	Animal Model/Assay Conditions
Oral Bioavailability (F)	52%	Rat.
Efficacious Oral Dose	10 mg/kg	Defensive withdrawal anxiety test in rats.

Signaling Pathway

BMS-665053 acts as an antagonist at the CRF1 receptor, a G-protein coupled receptor (GPCR). In response to stress, corticotropin-releasing factor (CRF) is released and binds to CRF1 receptors, primarily activating the G α s pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to neuronal excitation and the physiological and behavioral responses to stress. **BMS-665053** blocks the initial binding of CRF to the CRF1 receptor, thereby inhibiting this signaling cascade.







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